molecular formula C7H12N4O2 B3204227 N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide CAS No. 1030574-73-2

N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide

Cat. No. B3204227
CAS RN: 1030574-73-2
M. Wt: 184.2 g/mol
InChI Key: WDWOLBCCWNSKAC-UHFFFAOYSA-N
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Description

“N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C4H6N4O2 and a molecular weight of 142.12 .


Molecular Structure Analysis

The molecular structure of “N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” consists of a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” is a solid compound . The SMILES string for this compound is NC1=NON=C1NC©=O .

Mechanism of Action

AOD-9604 works by stimulating the release of growth hormone, which in turn promotes the breakdown of fat cells and the production of lean muscle tissue. AOD-9604 has also been shown to have a direct effect on bone growth and repair, potentially through its interaction with bone cells.
Biochemical and Physiological Effects
AOD-9604 has been shown to have a number of biochemical and physiological effects, including the promotion of fat breakdown, the production of lean muscle tissue, and the stimulation of bone growth and repair. In addition, AOD-9604 has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of conditions such as osteoarthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of AOD-9604 is its potential as a treatment for obesity, osteoarthritis, and other medical conditions. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on AOD-9604, including its use in the treatment of other medical conditions such as diabetes and cardiovascular disease. In addition, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its dosing and administration. Overall, AOD-9604 has shown promise as a potential therapy for a variety of medical conditions, and further research is needed to fully explore its potential.

Scientific Research Applications

AOD-9604 has been the subject of numerous scientific studies, primarily in the areas of obesity, osteoarthritis, and bone growth. In animal studies, AOD-9604 has been shown to reduce body fat and increase lean body mass, suggesting its potential as a treatment for obesity. In addition, AOD-9604 has been shown to have a beneficial effect on bone growth and repair, making it a potential therapy for osteoarthritis and other bone-related conditions.

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word. The hazard statement is H319, which indicates that it causes serious eye irritation .

properties

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)6(12)9-5-4(8)10-13-11-5/h1-3H3,(H2,8,10)(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWOLBCCWNSKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NON=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide
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N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide
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N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide
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N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide
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N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide
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N-(4-amino-1,2,5-oxadiazol-3-yl)-2,2-dimethylpropanamide

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